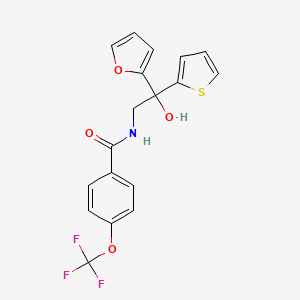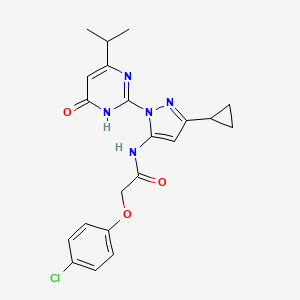
2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multiple steps, starting with a precursor molecule that is modified through various chemical reactions. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, and a ring closure reaction followed by substitution at the thiol position . This suggests that the synthesis of the compound may also involve a multi-step process, potentially starting with a chlorophenoxyacetic acid derivative and incorporating additional functional groups through subsequent reactions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by X-ray crystallography, NMR, and IR spectroscopy. For example, the structure and conformation of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide were elucidated using these techniques, revealing the importance of internal rotation of certain groups . Similarly, the molecular structure of the compound could be analyzed to determine its conformational behavior and the orientation of its functional groups.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the presence of various substituents. For instance, the presence of chloro and thiazole rings in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide affects its intermolecular interactions, leading to the formation of specific crystal structures . The compound , with its chlorophenoxy and pyrazolyl groups, may also exhibit unique reactivity patterns that could be explored through chemical reactions analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structures. The presence of hydrogen bonds and halogen-π interactions can influence the compound's solubility, melting point, and other physical properties . Additionally, the presence of chlorophenoxy groups has been associated with the formation of chlorinated dibenzo-p-dioxins and dibenzofurans in some older formulations of related compounds . Therefore, the physical and chemical properties of the compound would need to be carefully analyzed to understand its behavior and potential environmental impact.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- The synthesis and characterization of novel pyrazole-acetamide derivatives have been investigated, highlighting their structural diversity and potential as precursors for further chemical modifications. These compounds, including pyrazole-acetamide derivatives, have shown significant versatility in chemical reactions, leading to various biologically active molecules (Chkirate et al., 2019).
Antimicrobial and Antitumor Activity
- Research into the antimicrobial and antitumor activities of compounds structurally related to 2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide has been conducted. Notably, pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the chemical versatility and biological relevance of this compound class (Rahmouni et al., 2016).
Coordination Chemistry and Antioxidant Activity
- The coordination chemistry of pyrazole-acetamide derivatives has been explored, with studies showing how these compounds can form complex structures with metal ions. Such coordination complexes have been evaluated for their antioxidant activities, suggesting potential applications in mitigating oxidative stress (Chkirate et al., 2019).
Heterocyclic Synthesis
- The role of compounds like 2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide in the synthesis of heterocyclic compounds has been highlighted. These studies demonstrate the utility of such molecules in generating diverse heterocyclic structures with potential pharmacological applications (Rahmouni et al., 2014).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3/c1-12(2)16-10-19(28)25-21(23-16)27-18(9-17(26-27)13-3-4-13)24-20(29)11-30-15-7-5-14(22)6-8-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,29)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIHEVQTHIXXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549823.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2549824.png)
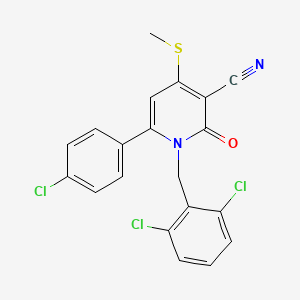
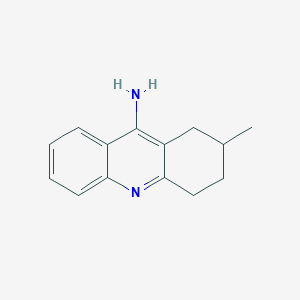
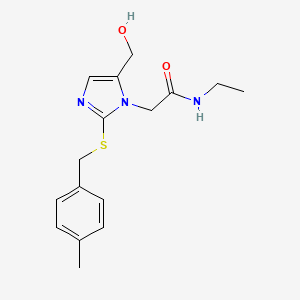
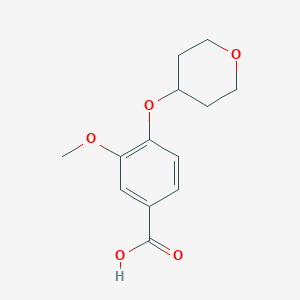
![1-({[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2549835.png)
![N-(2,4-dimethoxyphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2549836.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2549840.png)
![tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate](/img/structure/B2549841.png)
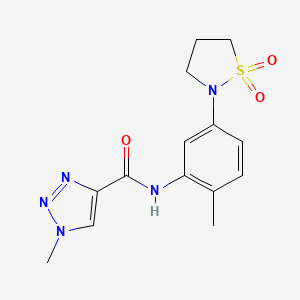
![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2549844.png)
